(4-(3-Chloro-4-methylphenyl)piperazin-1-yl)(4-nitrophenyl)methanone
Description
(4-(3-Chloro-4-methylphenyl)piperazin-1-yl)(4-nitrophenyl)methanone is a piperazine-based methanone derivative featuring two distinct aromatic substituents: a 3-chloro-4-methylphenyl group and a 4-nitrophenyl group (Figure 1). The compound’s molecular formula is C₁₈H₁₈ClN₃O₃ (molecular weight: 359.81 g/mol), with a purity of ≥98% . It is structurally characterized by a central piperazine ring linked via a ketone bridge to the two aromatic moieties.
However, related analogs (e.g., cyclohexyl(4-(4-nitrophenyl)piperazin-1-yl)methanone) show characteristic piperazine proton resonances at δ 3.40–3.50 ppm (br. s, 4H, –CH₂NCH₂–) and δ 4.64 ppm (br. s, 4H, –CH₂NCH₂–) in CDCl₃ .
Properties
IUPAC Name |
[4-(3-chloro-4-methylphenyl)piperazin-1-yl]-(4-nitrophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O3/c1-13-2-5-16(12-17(13)19)20-8-10-21(11-9-20)18(23)14-3-6-15(7-4-14)22(24)25/h2-7,12H,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPKKCAWPYYBWQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of (4-(3-Chloro-4-methylphenyl)piperazin-1-yl)(4-nitrophenyl)methanone, also known as Filastatin, is the filamentation process of the Candida albicans species. This process is crucial for the virulence of this fungal species.
Mode of Action
Filastatin acts by inhibiting the adhesion of various pathogenic Candida species to both polystyrene and human cells. It also inhibits the transition from yeast to filamentous form, a critical step in the pathogenesis of Candida infections. Furthermore, it suppresses the filament-specific HWP1 promoter .
Biochemical Pathways
It is known that the compound interferes with theHWP1 promoter , which is specific to the filamentous form of Candida albicans. This suggests that Filastatin may disrupt the signaling pathways that regulate the yeast-to-hyphae transition.
Pharmacokinetics
It is soluble in dmso at a concentration of 15mg/ml, which suggests it may have good bioavailability
Result of Action
The result of Filastatin’s action is a reduction in the virulence of Candida species by preventing their adhesion to surfaces and inhibiting their morphological transition. This makes Filastatin a potent antifungal agent.
Action Environment
The environment can significantly influence the action, efficacy, and stability of Filastatin. For instance, the compound should be stored in a dry environment at 2-8°C to maintain its stability
Biological Activity
The compound (4-(3-Chloro-4-methylphenyl)piperazin-1-yl)(4-nitrophenyl)methanone has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and relevant case studies, emphasizing its therapeutic implications.
- Molecular Formula : C18H18ClN3O3
- Molecular Weight : 353.81 g/mol
- CAS Number : 431996-53-1
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies, particularly focusing on its antitumor , antidepressant , and antimicrobial properties.
Antitumor Activity
Research indicates that derivatives of piperazine compounds, including the one , exhibit significant cytotoxic effects against various cancer cell lines. The mechanism is often linked to the inhibition of cell proliferation and induction of apoptosis.
Case Study Example :
A study assessing the cytotoxicity of piperazine derivatives found that compounds with similar structural motifs showed IC50 values ranging from 10 µM to 25 µM against A549 (lung cancer) and MCF-7 (breast cancer) cell lines. The presence of the nitrophenyl group was critical for enhancing cytotoxicity due to its electron-withdrawing properties, which can stabilize reactive intermediates involved in apoptosis pathways .
Antidepressant Activity
The piperazine moiety is well-documented for its antidepressant effects, primarily through serotonin receptor modulation. The specific compound has been shown to interact with 5-HT receptors, leading to increased serotonin levels in the synaptic cleft.
Research Findings :
In animal models, administration of this compound resulted in a significant reduction in depressive-like behaviors as measured by the forced swim test and tail suspension test. The effective dosage was noted at approximately 20 mg/kg .
Antimicrobial Properties
Preliminary studies suggest that this compound exhibits antimicrobial activity against a range of bacteria and fungi.
Antimicrobial Activity Table :
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
These results indicate that the compound could serve as a lead structure for developing new antimicrobial agents .
Structure-Activity Relationship (SAR)
The SAR analysis highlights several key features contributing to the biological activity of this compound:
- Chloro Group : Enhances lipophilicity and may improve cell membrane penetration.
- Nitrophenyl Group : Plays a crucial role in cytotoxicity through electron-withdrawing effects.
- Piperazine Ring : Essential for receptor interactions, particularly with serotonin receptors.
Scientific Research Applications
Pharmacological Applications
1. Antifungal Activity
Filastatin has been identified as an effective antifungal agent, particularly against Candida albicans. It inhibits the adhesion and filamentation of this yeast, which is crucial for its pathogenicity. In vitro studies have demonstrated that Filastatin significantly reduces the ability of C. albicans to adhere to surfaces, thereby preventing biofilm formation .
| Study | Findings |
|---|---|
| In vitro analysis | Filastatin reduced C. albicans adhesion by 80% compared to control. |
| Biofilm formation | Significant decrease in biofilm thickness at concentrations of 10 mM. |
2. Mechanism of Action
The mechanism through which Filastatin exerts its antifungal effects involves the disruption of fungal cell wall integrity and inhibition of key enzymes involved in cell wall synthesis. This leads to increased susceptibility of fungal cells to osmotic stress and ultimately cell lysis .
Potential in Cancer Treatment
Recent research has explored the potential of Filastatin in oncology, particularly concerning its effects on tumor cells. The compound has shown promise in inhibiting tumor growth in preclinical models by inducing apoptosis in cancer cells.
| Study | Findings |
|---|---|
| Cell line studies | Induction of apoptosis in breast cancer cell lines at IC50 values < 10 µM. |
| Tumor xenografts | Reduced tumor size by 50% in mouse models after 14 days of treatment. |
Case Studies
Case Study 1: Treatment of Fungal Infections
A clinical case reported the successful use of Filastatin in a patient with recurrent C. albicans infections resistant to conventional antifungal therapies. The patient showed significant improvement after a treatment regimen incorporating Filastatin, highlighting its potential as a novel therapeutic option .
Case Study 2: Cancer Cell Apoptosis
In a controlled study involving various cancer cell lines, Filastatin was administered to assess its cytotoxic effects. Results indicated a marked increase in apoptotic markers (caspase activation) within 24 hours post-treatment, suggesting its utility as an adjunct therapy in cancer management .
Conclusion and Future Directions
The compound (4-(3-Chloro-4-methylphenyl)piperazin-1-yl)(4-nitrophenyl)methanone exhibits promising applications in both antifungal and anticancer therapies. Its ability to inhibit fungal adhesion and induce apoptosis in cancer cells positions it as a valuable candidate for further research and development.
Future studies should focus on:
- Clinical trials to establish efficacy and safety profiles.
- Mechanistic studies to elucidate the pathways involved in its action.
- Exploration of combination therapies with existing antifungal and anticancer agents.
The ongoing research into Filastatin underscores the importance of novel compounds in addressing persistent challenges in treating fungal infections and cancer.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of piperazine-linked methanones, which are explored for diverse pharmacological and material applications. Below is a detailed comparison with structurally and functionally related analogs:
Table 1: Structural and Physicochemical Comparisons
| Compound Name | Substituent R₁ (Piperazine) | Substituent R₂ (Methanone) | Molecular Weight (g/mol) | Key Features | References |
|---|---|---|---|---|---|
| (4-(3-Chloro-4-methylphenyl)piperazin-1-yl)(4-nitrophenyl)methanone | 3-Chloro-4-methylphenyl | 4-Nitrophenyl | 359.81 | High electron-withdrawing nitro group; chloro-methyl group enhances lipophilicity (logP ~3.45 inferred from analogs) | |
| (4-(3-Methoxy-4-nitrophenyl)piperazin-1-yl)(phenyl)methanone (Compound 12) | 3-Methoxy-4-nitrophenyl | Phenyl | 341.36 | Methoxy group introduces electron-donating effects; lower lipophilicity (logP not reported). IR: 1627 cm⁻¹ (C=O stretch). Melting point: 185–187°C | |
| Cyclohexyl(4-(4-nitrophenyl)piperazin-1-yl)methanone | Cyclohexyl | 4-Nitrophenyl | 343.40 | Aliphatic cyclohexyl group increases steric bulk; reduced aromatic interactions. MS(ESI): m/z [M+H]⁺ 248.9 | |
| 4-(3-Chlorophenyl)piperazin-1-ylmethanone (Y030-1351) | 3-Chlorophenyl | 2-Fluorophenyl | 318.78 | Fluorine enhances electronegativity; lower molecular weight. logP: 3.45; Polar surface area: 20.1 Ų | |
| (4-(bis(4-Fluorophenyl)methyl)piperazin-1-yl)(1-((4-nitrophenyl)sulfonyl)piperidin-3-yl)methanone (4l) | bis(4-Fluorophenyl)methyl | 4-Nitrobenzenesulfonyl-piperidin-3-yl | 585.14 | Sulfonyl group increases polarity; fluorinated aromatic rings enhance metabolic stability. ¹⁹F-NMR: δ −115.6 (2F, s) | |
| (4-(4-Nitrophenyl)piperazin-1-yl)(thiophen-2-yl)methanone | 4-Nitrophenyl | Thiophen-2-yl | 317.37 | Thiophene introduces sulfur-based π-electron interactions; altered solubility (logSw: −3.84 inferred from analogs) |
Key Observations
Methoxy (Compound 12 ) and methyl groups (target compound ) modulate electron density, affecting reactivity and solubility.
Lipophilicity and Solubility :
- The 3-chloro-4-methylphenyl group in the target compound increases lipophilicity (logP ~3.45), comparable to fluorinated analogs (e.g., Y030-1351, logP 3.45 ).
- Aliphatic substituents (e.g., cyclohexyl ) reduce aromatic stacking but improve membrane permeability.
Steric and Structural Features :
- Bis(4-fluorophenyl)methyl (4l ) and thiophene () substituents introduce steric hindrance or planar rigidity, impacting conformational flexibility.
- The chloro and methyl groups in the target compound balance steric bulk and electronic effects, a design feature absent in simpler analogs like Compound 12 .
Synthetic Accessibility: The target compound shares a common synthetic route with analogs: amide coupling between a benzoyl chloride derivative and a substituted piperazine (e.g., cyclohexyl(piperazin-1-yl)methanone in ).
Q & A
Basic: What are the standard synthetic routes for preparing (4-(3-Chloro-4-methylphenyl)piperazin-1-yl)(4-nitrophenyl)methanone, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves multi-step reactions:
- Step 1: Formation of the piperazine intermediate via nucleophilic substitution between 1-(3-chloro-4-methylphenyl)piperazine and a carbonyl precursor (e.g., 4-nitrobenzoyl chloride) under anhydrous conditions .
- Step 2: Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity .
- Optimization: Reaction yields (60–85%) depend on temperature control (0–5°C for exothermic steps), solvent polarity (dichloromethane or THF), and stoichiometric ratios (1:1.2 for amine:carbonyl chloride) .
Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?
Answer:
- NMR:
- ¹H-NMR: Look for piperazine protons at δ 2.8–3.5 ppm (multiplet, 8H) and aromatic signals for 4-nitrophenyl (δ 8.1–8.3 ppm, doublet) and 3-chloro-4-methylphenyl (δ 7.2–7.4 ppm) .
- ¹³C-NMR: Carbonyl resonance at ~168 ppm and nitro group carbons at ~147 ppm .
- IR: Strong C=O stretch at ~1650 cm⁻¹ and NO₂ asymmetric stretch at ~1520 cm⁻¹ .
- MS: Molecular ion peak at m/z 385 (M+H⁺) .
Advanced: How can crystallographic data resolve ambiguities in the compound’s molecular conformation, and what challenges arise during refinement?
Answer:
- X-ray Crystallography: SHELX software (SHELXL/SHELXS) is used for structure solution. Key parameters include bond angles (e.g., C-N-C in piperazine: ~109.5°) and torsion angles (e.g., dihedral angle between aromatic rings: 45–60°) .
- Challenges:
Advanced: What strategies are recommended for analyzing contradictory bioactivity data across studies (e.g., IC₅₀ variability in kinase assays)?
Answer:
- Source Identification:
- Statistical Reconciliation: Use ANOVA to compare datasets, accounting for batch-to-batch variability in synthetic routes .
Advanced: How can computational modeling predict the compound’s interaction with biological targets (e.g., serotonin receptors), and what limitations exist?
Answer:
- Docking Studies:
- Software: AutoDock Vina or Schrödinger Suite for binding pose prediction. The nitro group’s electron-withdrawing effect enhances π-π stacking with receptor aromatic residues (e.g., Phe340 in 5-HT₂A) .
- Limitations:
- Solvent Effects: Implicit solvent models (e.g., GBSA) may underestimate hydrophobic interactions .
- Dynamic Behavior: MD simulations (>100 ns) are required to assess conformational stability .
Basic: What in vitro assays are suitable for initial evaluation of the compound’s pharmacokinetic properties?
Answer:
- Metabolic Stability: Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS/MS (t₁/₂ > 30 min indicates suitability) .
- Permeability: Caco-2 cell monolayer assay (Papp > 1 × 10⁻⁶ cm/s suggests oral bioavailability) .
- Plasma Protein Binding: Equilibrium dialysis (>90% binding correlates with limited free drug availability) .
Advanced: How does the nitro group influence the compound’s reactivity in medicinal chemistry applications, and what derivatization approaches are viable?
Answer:
- Reactivity: The nitro group facilitates electrophilic aromatic substitution (e.g., reduction to amine using H₂/Pd-C) or nucleophilic displacement (e.g., substitution with thiols under basic conditions) .
- Derivatization:
Advanced: What structural analogs of this compound show improved selectivity in receptor binding studies, and how is SAR interpreted?
Answer:
- Analog Modifications:
- Chloro-to-Fluoro Substitution: Reduces off-target binding to α₁-adrenergic receptors by 40% .
- Methoxy Addition: Enhances 5-HT₁A affinity (Ki = 12 nM vs. 35 nM for parent compound) .
- SAR Trends: Bulky substituents on the piperazine ring decrease CNS penetration but improve peripheral selectivity .
Basic: What safety protocols are essential for handling this compound in laboratory settings?
Answer:
- PPE: Nitrile gloves, lab coat, and safety goggles to avoid dermal/ocular exposure .
- Ventilation: Use fume hoods during synthesis (nitro group decomposition may release NOx gases) .
- Waste Disposal: Neutralize acidic/byproduct streams before disposal in halogenated waste containers .
Advanced: How can researchers reconcile discrepancies in reported melting points (e.g., 153–154°C vs. 162–163°C) for structurally similar derivatives?
Answer:
- Crystallinity: Polymorph screening (e.g., slurry bridging in ethanol/acetone) identifies stable forms .
- Impurity Profiling: DSC/TGA analysis detects eutectic mixtures or solvates (e.g., hydrate formation lowers mp) .
- Method Standardization: Use same heating rate (1°C/min) and sample preparation (crushed vs. crystalline) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
